molecular formula C10H9Cl2FO2 B8741773 1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate CAS No. 877397-67-6

1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate

Cat. No. B8741773
CAS RN: 877397-67-6
M. Wt: 251.08 g/mol
InChI Key: IZHRGJAQMNPACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate is a useful research compound. Its molecular formula is C10H9Cl2FO2 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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properties

CAS RN

877397-67-6

Product Name

1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethyl acetate

InChI

InChI=1S/C10H9Cl2FO2/c1-5(15-6(2)14)9-7(11)3-4-8(13)10(9)12/h3-5H,1-2H3

InChI Key

IZHRGJAQMNPACR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetic anhydride (1.42 mL, 15 mmol) and pyridine (1.7 mL, 21 mmol) were added sequentially to a solution of compound A1 (2.2 g, 10.5 mmol) in 20 mL of CH2Cl2. The reaction mixture was stirred at room temperature for 12 h and then evaporated to give a yellowish oil residue. The residue was purified by flash chromatography (eluting with 7→9% EtOAc in hexanes) to give compound A2 as a colorless oil (2.26 g; 9.0 mmol; 85.6% yield); 1H NMR (400 MHz, chloroform-D) δ ppm 1.88 (d, J=6.82 Hz, 3 H) 2.31 (s, 3H) 6.62 (q, J=6.82 Hz, 1H) 7.25 (t, J=8.46 Hz, 1H) 7.49 (dd, J=8.84, 5.05 Hz, 1H).
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1.42 mL
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1.7 mL
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2.2 g
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20 mL
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solvent
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Yield
85.6%

Synthesis routes and methods III

Procedure details

2 M HCl (0.2 mL) is added to solution of compound A1 (0.97 mmol) in 2 mL of ethanol. The mixture is then put in an ice bath and Fe powder (365 mg) is added slowly. The reaction is heated to 85° C. for 1 hr and cooled to room temperature. Celite (0.5 g) is added to stir and the resulting mixture is filtered through a bed of celite and rinsed with ethanol. The filtrated is evaporated to give a brown oil residue, compound A2. The residue is used without further purification.
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0.2 mL
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0.97 mmol
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2 mL
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365 mg
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